molecular formula C15H15NO4 B14010735 Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 56820-24-7

Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14010735
CAS No.: 56820-24-7
M. Wt: 273.28 g/mol
InChI Key: ATGDRRGRRJNSMT-UHFFFAOYSA-N
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Description

Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is particularly notable for its role in medicinal chemistry, where it serves as a building block for various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is typically synthesized via the Hantzsch reaction, a multi-component condensation reaction. This involves the reaction of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction is often carried out in the presence of a catalyst, such as magnesium ferrite nanoparticles (MgFe2O4), which can be reused and separated magnetically .

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for efficiency and cost-effectiveness. The use of solvent-free conditions and recyclable catalysts is emphasized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its role as a calcium channel blocker, which is useful in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The primary mechanism of action of dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This leads to a reduction in vascular smooth muscle contraction, thereby lowering blood pressure. The compound binds to the L-type calcium channels, which are responsible for the excitation-contraction coupling in cardiac and smooth muscle .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPP)
  • Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB)
  • Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPF)

Uniqueness

Dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dimethyl ester groups and phenyl ring contribute to its high affinity for calcium channels and its effectiveness as a calcium channel blocker .

Properties

CAS No.

56820-24-7

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

dimethyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H15NO4/c1-19-14(17)11-8-16-9-12(15(18)20-2)13(11)10-6-4-3-5-7-10/h3-9,13,16H,1-2H3

InChI Key

ATGDRRGRRJNSMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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